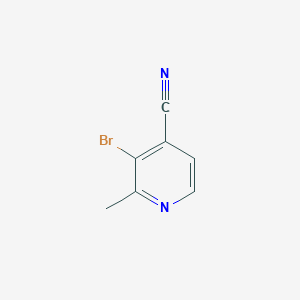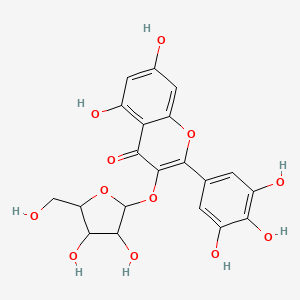
5-(2-Amino-2-oxoethyl)-2-thiouridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Specifically, it occurs naturally in tRNA and plays a crucial role in protein synthesis by participating in the decoding process during translation.
- The compound’s structure consists of a uridine base (a pyrimidine nucleoside) linked to a thiouracil moiety via a 2-amino-2-oxoethyl side chain.
5-(2-Amino-2-oxoethyl)-2-thiouridine: is an organic compound with the chemical formula CHNOS. It belongs to the class of modified nucleosides found in transfer RNA (tRNA).
Métodos De Preparación
Synthetic Routes: The synthesis of 5-(2-Amino-2-oxoethyl)-2-thiouridine involves several steps. One common approach is as follows
Industrial Production: While industrial-scale production methods may vary, chemical synthesis remains the primary route for obtaining this compound.
Análisis De Reacciones Químicas
Reactions: 5-(2-Amino-2-oxoethyl)-2-thiouridine can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example
Major Products: The products formed depend on the specific reaction and the position of modification.
Aplicaciones Científicas De Investigación
Biology: In tRNA, this modified nucleoside contributes to accurate codon recognition during translation.
Medicine: Investigating its role in protein synthesis may lead to therapeutic insights.
Industry: Its use in nucleotide analogs and RNA-based technologies is of interest.
Mecanismo De Acción
Decoding Accuracy: Within tRNA, 5-(2-Amino-2-oxoethyl)-2-thiouridine enhances the fidelity of codon-anticodon interactions. It helps prevent misreading of mRNA during translation.
Molecular Targets and Pathways: The compound interacts with ribosomal machinery and ensures precise amino acid incorporation.
Comparación Con Compuestos Similares
Uniqueness: 5-(2-Amino-2-oxoethyl)-2-thiouridine’s specific role in decoding sets it apart.
Similar Compounds: Other modified nucleosides in tRNA include pseudouridine, 5-methylcytidine, and 2-thiouridine.
Propiedades
Fórmula molecular |
C11H15N3O6S |
|---|---|
Peso molecular |
317.32 g/mol |
Nombre IUPAC |
1-[3,4-dihydroxy-5-(methoxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidine-5-carboxamide |
InChI |
InChI=1S/C11H15N3O6S/c1-19-3-5-6(15)7(16)10(20-5)14-2-4(8(12)17)9(18)13-11(14)21/h2,5-7,10,15-16H,3H2,1H3,(H2,12,17)(H,13,18,21) |
Clave InChI |
WROUMNXIYYXVJC-UHFFFAOYSA-N |
SMILES canónico |
COCC1C(C(C(O1)N2C=C(C(=O)NC2=S)C(=O)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl N-imidazo[1,5-a]pyridin-8-ylcarbamate](/img/structure/B12101830.png)



![tert-butyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1,4-dichlorobutan-2-yl]carbamate](/img/structure/B12101856.png)





